molecular formula C13H18Cl2N2 B1491781 [4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl]amine dihydrochloride CAS No. 1396785-03-7

[4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl]amine dihydrochloride

Cat. No.: B1491781
CAS No.: 1396785-03-7
M. Wt: 273.2 g/mol
InChI Key: REPFJJQINPHVGS-UHFFFAOYSA-N
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Description

“[4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl]amine dihydrochloride” is a chemical compound with the CAS Number: 1396785-03-7 . It has a molecular weight of 273.2 and its IUPAC name is 4-(3,4-dihydro-2(1H)-isoquinolinyl)-2-butyn-1-amine dihydrochloride . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16N2.2ClH/c14-8-3-4-9-15-10-7-12-5-1-2-6-13(12)11-15;;/h1-2,5-6H,7-11,14H2;2*1H . This code provides a specific string of characters that describes the molecular structure of the compound.

Scientific Research Applications

Antitubercular Activity

One area of application for isoquinoline derivatives, a category to which the compound may relate, involves their evaluation for antitubercular activity. The modification of isoniazid (INH) structures, including various isoquinoline derivatives, demonstrated significant in vitro anti-tubercular activity against strains of M. tuberculosis. This suggests a potential pathway for developing new anti-tuberculosis compounds based on isoquinoline structures (Asif, 2014).

Neuroprotective and Antidepressant-Like Activity

Another significant application is in neuroprotective and antidepressant-like activities. The compound 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), which shares a structural resemblance to the queried compound, demonstrates neuroprotective, antiaddictive, and antidepressant properties in animal models. This indicates its potential for treating neurodegenerative diseases and mood disorders (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

Therapeutic Applications and Drug Discovery

Isoquinoline derivatives have been explored for their therapeutic applications across various diseases, including cancer and central nervous system disorders. Their role as "privileged scaffolds" in drug discovery, especially in anticancer and neuroprotective drugs, highlights the broad pharmacological significance of these compounds. For example, tetrahydroisoquinolines exhibit diverse biological functions and have been patented for their therapeutic activities, suggesting a rich area for developing novel drugs (Singh & Shah, 2017).

Pharmacological Importance

The comprehensive review of the pharmacological importance of isoquinoline derivatives for treating a wide range of diseases, including anti-fungal, anti-Parkinsonism, anti-tumour, and anti-malarial, among others, underscores the versatility of these compounds in modern therapeutics. This knowledge aids in the rational design of new leads for pharmacotherapeutic applications, underscoring the compound's potential as a base for developing low-molecular-weight inhibitors (Danao et al., 2021).

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-yn-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2.2ClH/c14-8-3-4-9-15-10-7-12-5-1-2-6-13(12)11-15;;/h1-2,5-6H,7-11,14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPFJJQINPHVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC#CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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